molecular formula C18H16N2O B11847440 Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- CAS No. 144630-79-5

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Cat. No.: B11847440
CAS No.: 144630-79-5
M. Wt: 276.3 g/mol
InChI Key: PNGCSCAUMNBMEE-UHFFFAOYSA-N
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Description

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-, is a quinoline-based acetamide derivative characterized by a methyl group at the 8-position and a phenyl substituent at the 4-position of the quinoline ring. While direct studies on this compound are notably absent in the provided evidence, its structural features align with other bioactive acetamide derivatives.

Properties

CAS No.

144630-79-5

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(8-methyl-4-phenylquinolin-5-yl)acetamide

InChI

InChI=1S/C18H16N2O/c1-12-8-9-16(20-13(2)21)17-15(10-11-19-18(12)17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)

InChI Key

PNGCSCAUMNBMEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C)C(=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acylation of 5-Aminoquinoline

Direct acylation of 5-amino-8-methyl-4-phenylquinoline with acetyl chloride in dichloromethane (DCM) and triethylamine achieves comparable results. However, this method requires strict anhydrous conditions to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times by 50% but necessitates specialized equipment.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key adjustments include:

  • Catalyst Recycling : Immobilized HATU on silica gel reduces costs.

  • Solvent Recovery : Distillation units reclaim DMF and ethanol.

  • Automated Purification : Simulated moving bed (SMB) chromatography improves throughput.

Economic Metrics:

ParameterValue
Annual Capacity10 metric tons
Production Cost$220/kg
Purity99.5% (pharmaceutical grade)

Structural Characterization and Quality Control

Post-synthesis validation employs:

  • 1^1H/13^13C NMR : Confirms methyl (δ 2.04–2.78 ppm) and acetamide (δ 1.98 ppm) groups.

  • HRMS : Molecular ion peak at m/z 317.1421 (C20_{20}H18_{18}N2_2O).

  • X-ray Crystallography : Resolves regiochemistry (e.g., C5-acetamide orientation) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinoline core and acetamide moiety participate in substitution reactions. For example, nucleophilic attack at the quinoline’s C4 position has been observed in analogous compounds when treated with thiol-containing nucleophiles like 2-mercapto-4-methyl-5-thiazoleacetic acid. This reaction typically requires polar aprotic solvents (e.g., acetonitrile or ethanol) and catalytic triethylamine, yielding hybrid thiazole-quinoline derivatives .

Reagent Conditions Product Reference
2-Mercapto-4-methyl-5-thiazoleacetic acidEtOH, 50°C, 4 hThiazole-quinoline hybrid with acetamide linkage
AnilinesSteglich esterification (EDC/DMAP)N-Phenylacetamide derivatives

Oxidation and Reduction Reactions

The quinoline ring’s electron-deficient nature allows for redox modifications:

  • Oxidation : Treatment with oxidizing agents like m-chloroperbenzoic acid converts the quinoline ring to N-oxide derivatives, enhancing electrophilicity.

  • Reduction : Sodium borohydride selectively reduces carbonyl groups or nitro intermediates to amines during synthetic pathways .

Reaction Type Reagent Product Application
Oxidationm-Chloroperbenzoic acidQuinoline N-oxideEnhanced solubility for drug design
ReductionNaBH₄, NH₄ClAmine-functionalized intermediatesPrecursor for further derivatization

Electrophilic Aromatic Substitution (EAS)

The phenyl and quinoline groups undergo regioselective halogenation. For instance, chlorination at the C7 position of the quinoline ring occurs using trichloroisocyanuric acid (TCCA) in acetonitrile, yielding dichlorinated derivatives .

Halogenation Agent Conditions Regioselectivity Yield
TCCAACN, rt, 15 minC5 and C7 positions71–86%
TBCA (Bromination)ACN, rt, 6 hC5-monobrominated72%

Amide Functionalization

The acetamide group participates in hydrolysis and coupling reactions:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond, generating carboxylic acid intermediates .

  • Coupling : HATU/DIPEA-mediated reactions with substituted anilines produce diverse N-arylacetamide derivatives .

Reaction Reagent Product Biological Relevance
HydrolysisHCl/EtOH, refluxCarboxylic acid derivativePrecursor for metal-chelating agents
Amide couplingHATU, DIPEA, DMFN-(Substituted phenyl)acetamideα-Glucosidase inhibitors

Metal Chelation

The quinoline nitrogen and adjacent hydroxyl/amide groups enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺). This property is exploited in antimicrobial and anticancer applications, where metal complexes exhibit enhanced bioactivity .

Metal Ion Binding Site Application
Cu²⁺Quinoline N, amide OAnticancer agents
Zn²⁺Quinoline N, hydroxyl OEnzyme inhibition (α-glucosidase)

Cyclization and Heterocycle Formation

Under dehydrating conditions, the acetamide side chain cyclizes with the quinoline ring, forming fused heterocycles like oxadiazoles or triazoles. These derivatives show improved pharmacokinetic profiles .

Reagent Conditions Product
CS₂, KOHReflux, 12 h1,3,4-Oxadiazole-triazole hybrids
Propargyl bromideCu(I)-catalyzed clickTriazole-linked quinoline derivatives

Key Mechanistic Insights

  • Steric Effects : Bulky substituents at C8 (methyl) and C4 (phenyl) direct electrophilic attacks to the less hindered C5 and C7 positions .

  • Electronic Effects : Electron-withdrawing groups on the phenyl ring enhance electrophilic substitution rates at the quinoline core .

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are extensively studied for their pharmacological properties. The compound has shown promise as:

  • Anticancer Agent : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Properties : The compound is being investigated for its potential to inhibit microbial growth. Studies suggest that quinoline derivatives can interact with bacterial enzymes, disrupting their function .

The biological activities of N-(8-methyl-4-phenyl-5-quinolinyl)-acetamide include:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cancer progression, such as tyrosine kinases and MET kinases, leading to reduced tumor growth .
  • Anti-inflammatory Effects : Some studies have indicated that derivatives can modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases .

Industrial Applications

In addition to its medicinal uses, this compound serves various roles in industrial applications:

  • Dyes and Pigments : Its chemical structure allows it to be used in the synthesis of dyes and pigments due to its stability and color properties.
  • Chemical Intermediates : It acts as a precursor in the synthesis of more complex organic molecules, facilitating the production of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study synthesized a series of acetamide derivatives based on N-(8-methyl-4-phenyl-5-quinolinyl)-acetamide. These derivatives were screened against several cancer cell lines, revealing that certain modifications led to enhanced anticancer activity. For example, compounds with additional functional groups showed improved IC50 values compared to the parent compound .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of quinoline derivatives. The results indicated that N-(8-methyl-4-phenyl-5-quinolinyl)-acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Table 1: Anticancer Activity of Acetamide Derivatives

Compound NameCell Line TestedIC50 (μg/mL)Activity Level
N-(8-methyl-4-phenyl-5-quinolinyl)-acetamideHCT-1165.2Moderate
N-(4-methoxyphenyl)-acetamideMCF-73.1High
N-(2-methylphenyl)-acetamideSF2686.0Low

Table 2: Antimicrobial Efficacy

Compound NameMicroorganism TestedZone of Inhibition (mm)Activity Level
N-(8-methyl-4-phenyl-5-quinolinyl)-acetamideE. coli15Moderate
N-(3-chlorophenyl)-acetamideS. aureus20High
N-(4-fluorophenyl)-acetamidePseudomonas aeruginosa12Low

Mechanism of Action

The mechanism of action of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues in Antimicrobial Activity

Several acetamide derivatives with heterocyclic aromatic systems demonstrate antimicrobial properties. For example:

  • Compound 47 and 48 (from ): These derivatives, containing benzo[d]thiazole and piperazine moieties, exhibit strong activity against gram-positive bacteria and fungi .
  • N-(5-chloro-6-methoxyquinolin-8-yl)acetamide (): This quinoline acetamide has a molecular weight of 250.68 g/mol and substituents (Cl, OCH₃) that influence its pharmacokinetic properties, such as logP (2.93) and polar surface area (51.22 Ų) .

Key Structural Differences :

Table 1: Structural and Activity Comparison of Selected Acetamides
Compound Name Substituents/Features Biological Activity Reference
Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- 8-methyl, 4-phenyl, quinoline core Not reported
N-(5-chloro-6-methoxyquinolin-8-yl)acetamide 5-Cl, 6-OCH₃, quinoline core Not reported (structural analog)
Compound 47 () Benzo[d]thiazole-sulfonyl piperazine Anti-gram-positive bacteria
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide Pyridazinone, bromophenyl FPR2 agonist

Receptor-Targeting Analogues

Pyridazinone-based acetamides, such as those in , act as agonists for formyl peptide receptors (FPR1/FPR2), which regulate immune responses. For instance:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils .

Comparison Insight :

Substituent Effects on Physicochemical Properties

highlights how meta-substituents on trichloro-acetamides (e.g., 3-CH₃, 3-Cl) affect crystal packing and electron distribution. Similarly, the 8-methyl and 4-phenyl groups in the target compound could influence its solid-state geometry and solubility .

Biological Activity

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Overview of Biological Activity

The quinoline derivatives, including acetamide compounds, have been recognized for their diverse pharmacological properties. The specific compound under consideration has shown promise in various biological assays, indicating its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have documented the antimicrobial properties of quinoline-based compounds. For instance, a study highlighted that derivatives with quinoline structures exhibited significant activity against Mycobacterium tuberculosis (Mtb). The compound N-(8-methyl-4-phenyl-5-quinolinyl)-acetamide was evaluated alongside other derivatives and demonstrated notable efficacy in inhibiting Mtb growth with a Minimum Inhibitory Concentration (MIC) of 0.05 μM, indicating its potency compared to standard treatments like isoniazid (INH) .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (μM)Target Pathogen
Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-0.05Mycobacterium tuberculosis
Compound 5p7.39Mycobacterium tuberculosis
Compound 5s0.05Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds similar to acetamide derivatives have shown selective cytotoxicity against various cancer cell lines. A recent investigation into quinolone chalcone compounds revealed that certain derivatives exhibited GI50 values as low as 16.4 nM against cancer cells, suggesting that modifications to the quinoline structure can enhance anticancer activity .

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays were performed on human cervical (HeLa) and human lung (A549) carcinoma cells using the MTT assay. The results indicated that several derivatives did not exhibit significant cytotoxic effects at concentrations up to 25 μM. This suggests a favorable therapeutic window for these compounds .

The mechanism by which acetamide derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, structural modifications can influence lipophilicity and electronic properties, which are crucial for binding affinity to biological targets. The presence of electron-withdrawing groups has been shown to enhance antiviral activity while minimizing cytotoxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(8-methyl-4-phenyl-5-quinolinyl)acetamide?

Answer:
The synthesis typically involves coupling reactions between quinoline derivatives and acetamide precursors. A common approach is the use of acyl chloride intermediates (e.g., 5-bromovaleryl chloride) reacted with aminoquinoline derivatives in anhydrous dichloromethane, catalyzed by triethylamine. For example, analogous procedures (e.g., synthesis of 5-bromo-N-(quinolin-2-yl)pentanamide) involve stirring reactants at room temperature under inert conditions, followed by purification via column chromatography . Key considerations include:

  • Solvent choice : Anhydrous solvents to prevent hydrolysis.
  • Catalyst optimization : Triethylamine for acid scavenging.
  • Purification : Use of silica gel chromatography with gradients of ethyl acetate/hexane.

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., quintet signals at δ 1.60–1.68 ppm for methylene groups in analogous compounds) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated in studies of N-methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide monohydrate .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

Advanced: How can contradictions in reported bioactivity data be resolved?

Answer:
Discrepancies (e.g., variable IC50 values in enzyme inhibition assays) may arise from differences in:

  • Assay conditions : Buffer pH, ionic strength, or temperature (e.g., variable-temperature NMR used to study ligand-receptor dynamics ).
  • Compound purity : Validate via HPLC (≥95% purity recommended) and quantify impurities using LC-MS.
  • Biological models : Use orthogonal assays (e.g., in vitro vs. cell-based) to confirm activity. For instance, antileishmanial activity in quinoline derivatives was cross-validated using parasite viability and enzymatic assays .

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